1,4-Bis(2,4,6-tribromophenyl)piperazine
Description
1,4-Bis(2,4,6-tribromophenyl)piperazine is a brominated aromatic compound featuring a piperazine core substituted with two 2,4,6-tribromophenyl groups. Piperazine derivatives are widely employed in pharmaceuticals, polymers, and agrochemicals due to their nitrogen-rich, rigid backbone, which enhances stability and interaction capabilities .
Properties
CAS No. |
62898-35-5 |
|---|---|
Molecular Formula |
C16H12Br6N2 |
Molecular Weight |
711.7 g/mol |
IUPAC Name |
1,4-bis(2,4,6-tribromophenyl)piperazine |
InChI |
InChI=1S/C16H12Br6N2/c17-9-5-11(19)15(12(20)6-9)23-1-2-24(4-3-23)16-13(21)7-10(18)8-14(16)22/h5-8H,1-4H2 |
InChI Key |
JBACIZSEUFMLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2Br)Br)Br)C3=C(C=C(C=C3Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,4,6-tribromophenyl)piperazine typically involves the reaction of piperazine with 2,4,6-tribromophenyl derivatives. One common method includes the nucleophilic substitution reaction where piperazine reacts with 2,4,6-tribromobenzyl bromide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,4,6-tribromophenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives.
Scientific Research Applications
1,4-Bis(2,4,6-tribromophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of flame retardants and other materials requiring brominated compounds.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,4,6-tribromophenyl)piperazine is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The bromine atoms may play a role in enhancing the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Flame Retardants (BFRs)
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
- Structure: Ethane linker with two tribromophenoxy groups.
- Molecular Weight : 971.3 g/mol (vs. ~722 g/mol for 1,4-Bis(2,4,6-tribromophenyl)piperazine, estimated).
- Applications : Flame retardant in plastics and textiles.
Decabromodiphenylethane (DBDPE)
- Structure : Fully brominated diphenylethane.
- Molecular Weight : 971.2 g/mol.
- Applications : High thermal stability makes it suitable for high-temperature polymers.
Piperazine-Based Halogenated Derivatives
1,4-Bis(4-chlorobenzaldehyde)piperazine dithiosemicarbazone
- Structure : Piperazine with chlorobenzaldehyde and dithiosemicarbazone substituents.
- Applications : Fungicidal activity against Colletotrichum falcatum and Fusarium oxysporum.
- Key Differences : Chlorine substituents reduce molecular weight and flame retardancy efficacy compared to bromine. However, the dithiosemicarbazone group enhances antifungal activity, illustrating how functional groups dictate application .
1,4-Bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine
- Structure : Piperazine with bulky hydroxy-di-tert-butylbenzyl groups.
- Molecular Weight : 522.8 g/mol.
- Applications : Antioxidant or polymer stabilizer.
- Key Differences : Hydroxyl and tert-butyl groups improve radical-scavenging properties, diverging from the flame-retardant role of brominated derivatives .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Weight (g/mol) | Substituents | Primary Application | Key Property |
|---|---|---|---|---|
| This compound | ~722 (estimated) | 2,4,6-Tribromophenyl | Flame retardant | High bromine content (≈70% Br) |
| BTBPE | 971.3 | Tribromophenoxy, ethane linker | Flame retardant | High thermal stability, persistent |
| DBDPE | 971.2 | Fully brominated diphenylethane | Flame retardant | Extreme persistence, bioaccumulative |
| 1,4-Bis(4-chlorobenzaldehyde)piperazine dithiosemicarbazone | ~450 (estimated) | Chlorobenzaldehyde, dithiosemicarbazone | Fungicide | Antifungal activity (90% inhibition) |
| 1,4-Bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine | 522.8 | Hydroxy-di-tert-butylbenzyl | Antioxidant | Radical scavenging, low toxicity |
Research Findings and Implications
- Flame Retardancy : Brominated piperazine derivatives like this compound likely exhibit superior flame suppression compared to chlorinated analogs due to bromine’s higher atomic radius and bond dissociation energy . However, their environmental persistence remains a concern, akin to BTBPE and DBDPE .
- Pharmacological vs. Industrial Use : Piperazine derivatives with sulfonamide or dithiosemicarbazone groups (e.g., DPP-IV inhibitors) demonstrate the structural flexibility of the piperazine core, enabling tailored bioactivity .
- Synthetic Flexibility : Piperazine’s nitrogen atoms facilitate diverse functionalization, as seen in antifungal and antidiabetic agents, highlighting its versatility compared to inert linkers like ethane in BTBPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
